Isonicotinic Acid

Description

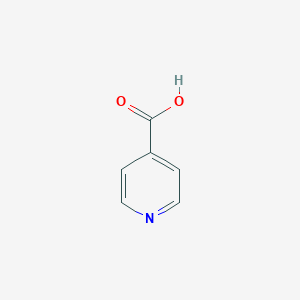

Structure

3D Structure

Properties

IUPAC Name |

pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBYWOBDOCUKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020757 | |

| Record name | Isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Isonicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Isonicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55-22-1, 163751-04-0 | |

| Record name | 4-Pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163751-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISONICOTINIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8SYN761TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isonicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a fundamental heterocyclic organic compound with significant importance in the pharmaceutical and chemical industries. It serves as a key precursor in the synthesis of numerous drugs, most notably the anti-tuberculosis agent isoniazid. This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological pathways and experimental workflows to support researchers in their understanding and application of this versatile molecule.

Chemical Identity and Structure

This compound is an isomer of nicotinic acid (vitamin B3), with the carboxylic acid group located at the 4-position of the pyridine ring. This seemingly minor structural difference significantly impacts its chemical and biological properties.

| Identifier | Value |

| IUPAC Name | Pyridine-4-carboxylic acid[1] |

| Synonyms | 4-Pyridinecarboxylic acid, 4-Carboxypyridine, γ-Picolinic acid[1] |

| CAS Number | 55-22-1[1][2] |

| Molecular Formula | C₆H₅NO₂[2][3] |

| Molecular Weight | 123.11 g/mol [1][2] |

| SMILES | C1=CN=CC=C1C(=O)O[1] |

| InChI | InChI=1S/C6H5NO2/c8-6(9)5-1-3-7-4-2-5/h1-4H,(H,8,9)[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[4][5] |

| Melting Point | 310 - 319 °C (sublimes)[2][6] |

| Boiling Point | 260 °C at 15 mmHg[7] |

| pKa (acidic) | 1.77[1], 3.73[8], 4.96[9] |

| pKa (basic) | 2.35[8] |

| Water Solubility | 5.2 g/L at 20 °C[5], Sparingly soluble in cold water, more soluble in hot water[6][9] |

| Organic Solvent Solubility | Soluble in hot ethanol; practically insoluble in alcohol, benzene, and ether[6][9] |

| Vapor Pressure | 0.00789 mmHg[1] |

| LogP | 0.32[10] |

| Stability | Stable under normal temperatures and pressures[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 14 (s, 1H, COOH), 8.79 (d, 2H), 7.83 (d, 2H)[11] |

| ¹³C NMR (DMSO-d₆) | Data not explicitly found in search results. |

| Infrared (IR) Spectroscopy (KBr disc) | Key peaks corresponding to C=O, C=N, and O-H vibrational modes. Specific peak positions not detailed in search results. |

| UV-Vis Spectroscopy (in acidic mobile phase) | λmax: 214 nm, 264 nm[10][11] |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of the chemical properties of this compound.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

-

Preparation of this compound Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa. For polyprotic acids, multiple inflection points may be observed.

Measurement of Aqueous Solubility by Shake-Flask Method

Objective: To determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a non-reactive filter (e.g., PTFE).

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry at its λmax.

-

Calculation: The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve a small amount (typically 5-10 mg) of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11][12] A common concentration is approximately 20 mg/mL.[13]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of dry this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Objective: To determine the wavelengths of maximum absorbance (λmax).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water, ethanol, or an acidic mobile phase for HPLC). The concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent (as a blank) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of Isoniazid (an this compound Derivative)

This compound is the metabolic precursor to isoniazid, a cornerstone drug in the treatment of tuberculosis. The mechanism of action of isoniazid involves its activation within the mycobacterium to inhibit cell wall synthesis.

Caption: Mechanism of action of isoniazid, a derivative of this compound.

Experimental Workflow: Synthesis of Isoniazid from this compound

The synthesis of isoniazid from this compound is a common laboratory and industrial process. A typical workflow involves esterification followed by hydrazinolysis.

Caption: General experimental workflow for the synthesis of isoniazid.

Conclusion

This technical guide has provided a detailed overview of the fundamental chemical properties of this compound, tailored for a scientific audience. The structured presentation of quantitative data, coupled with detailed experimental protocols and visual representations of its biological relevance and synthetic application, offers a valuable resource for researchers in drug discovery and chemical synthesis. A thorough understanding of these core properties is essential for the effective utilization of this compound in the development of new therapeutic agents and other advanced materials.

References

- 1. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 2. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 3. [Comparative data regarding two HPLC methods for determination of isoniazid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of action of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isoniazid - Wikipedia [en.wikipedia.org]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 11. This compound(55-22-1) 1H NMR [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry | MDPI [mdpi.com]

An In-depth Technical Guide to Isonicotinic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of isonicotinic acid and its key derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information is tailored for professionals in chemical and pharmaceutical research and development.

Core Concepts: this compound

This compound, also known as pyridine-4-carboxylic acid, is an organic compound consisting of a pyridine ring with a carboxylic acid group at the 4-position.[1] It is an isomer of picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid).[1] This versatile molecule serves as a fundamental building block in the synthesis of a wide array of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[2]

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3] It is an amphoteric compound, soluble in both acids and bases.[3] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅NO₂ |

| Molecular Weight | 123.11 g/mol |

| Melting Point | 319 °C |

| Solubility in Water | Slightly soluble in cold water, soluble in hot water |

| pKa | 4.96 (25 °C) |

| Appearance | White to light yellow crystalline powder |

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a cornerstone of medicinal chemistry, enabling the development of a wide range of therapeutic agents. This section provides detailed experimental protocols for the synthesis of this compound and its prominent derivatives.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 4-methylpyridine (γ-picoline).

Experimental Protocol: Oxidation of 4-Methylpyridine

-

Materials: 4-methylpyridine, potassium permanganate, sodium hydroxide, hydrochloric acid, water, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium permanganate in water.

-

Slowly add 4-methylpyridine to the stirred solution.

-

Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and concentrate the solution by evaporation.

-

Acidify the concentrated solution with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from water or ethanol to obtain pure this compound.

-

Synthesis of Isoniazid (this compound Hydrazide)

Isoniazid, a primary drug for the treatment of tuberculosis, is synthesized from this compound or its esters.[4]

Experimental Protocol: Synthesis from Ethyl Isonicotinate

-

Materials: Ethyl isonicotinate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve ethyl isonicotinate in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 4-5 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry to yield isoniazid.

-

Recrystallize from ethanol for further purification if necessary.[6]

-

Synthesis of Isonicotinoyl Hydrazones

A general and effective method for creating a diverse library of isoniazid derivatives is through the synthesis of isonicotinoyl hydrazones. This involves a condensation reaction between isoniazid and various aldehydes or ketones.[6]

Experimental Protocol: General Procedure for Isonicotinoyl Hydrazone Synthesis

-

Materials: Isoniazid, substituted aldehyde or ketone, ethanol or methanol, glacial acetic acid (optional catalyst).

-

Procedure:

-

Dissolve an equimolar amount of isoniazid in ethanol or methanol in a round-bottom flask.

-

To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.[6]

-

(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[6]

-

Heat the reaction mixture to reflux and stir for a period ranging from a few hours to overnight, monitoring the reaction by TLC.[6]

-

After completion, cool the reaction mixture. The product often precipitates out of the solution.

-

Collect the solid by filtration and wash with a small amount of cold solvent (e.g., ethanol or distilled water).[6]

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[6]

-

Synthesis of Nialamide

Nialamide, a monoamine oxidase inhibitor, can be synthesized from this compound hydrazide.

Experimental Protocol: Two-Step Synthesis of Nialamide

-

Step 1: Synthesis of 1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine

-

Materials: this compound hydrazide (Isoniazid), methyl acrylate, tertiary butyl alcohol, glacial acetic acid.

-

Procedure: A mixture of this compound hydrazide, methyl acrylate, tertiary butyl alcohol, and a catalytic amount of glacial acetic acid is heated. The solvent is then removed under reduced pressure to yield 1-isonicotinyl-2-(carbomethoxyethyl)hydrazine.

-

-

Step 2: Amidation to form Nialamide

-

Materials: 1-Isonicotinyl-2-(carbomethoxyethyl)hydrazine, benzylamine.

-

Procedure: The product from Step 1 is heated with benzylamine. The reaction mixture is then purified, typically by recrystallization, to yield Nialamide.

-

Synthesis of Dexamethasone Isonicotinate

Dexamethasone isonicotinate is a corticosteroid ester with anti-inflammatory properties.[7]

Experimental Protocol: Esterification of Dexamethasone

-

Materials: Dexamethasone, this compound, dicyclohexylcarbodiimide (DCC) or oxalyl chloride, anhydrous dichloromethane or pyridine.

-

Procedure:

-

Activate this compound by reacting it with a coupling agent like DCC or by converting it to the acid chloride with oxalyl chloride in an anhydrous solvent.

-

Introduce dexamethasone to the activated this compound derivative under controlled, anhydrous conditions.[8]

-

Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete, as monitored by TLC.[8]

-

Purify the product by recrystallization or chromatography to isolate dexamethasone isonicotinate.[8]

-

Biological Activity and Quantitative Data

This compound derivatives exhibit a wide range of biological activities, with the most prominent being their antitubercular effects. This section presents quantitative data on the biological activity of these compounds.

Antitubercular Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro efficacy of an antimicrobial agent. The following table summarizes the MIC values for isoniazid and some of its derivatives against Mycobacterium tuberculosis.

| Compound | Strain | MIC (µg/mL) |

| Isoniazid | M. tuberculosis H37Rv | 0.01 - 0.2 |

| Compound 1(a)¹ | M. tuberculosis | < 7.8 |

| Compound 1(b)¹ | M. tuberculosis | < 7.8 |

| Compound 1(c)¹ | M. tuberculosis | 15.6 |

| Hydrazide 8b² | M. tuberculosis (RCMB 010126) | 12.5 |

| Hydrazide 8c² | M. tuberculosis (RCMB 010126) | 6.25 |

| Isoniazid Derivative 6c³ | M. tuberculosis H37Rv | 21 µM |

| Isoniazid Derivative 7³ | M. tuberculosis H37Rv | 0.19 µM |

¹Compounds from a study on synthesized isoniazid derivatives. ²Nicotinic acid hydrazide derivatives.[9] ³this compound hydrazide derivatives from a machine learning-based study.[10]

Cytotoxicity

The following table presents the 50% inhibitory concentration (IC₅₀) and median lethal dose (LD₅₀) values for selected isoniazid derivatives, providing an indication of their toxicity.

| Compound | Cell Line/Organism | IC₅₀ (µM) | LD₅₀ (mg/kg) |

| Isoniazid | - | - | 100 |

| SN-07⁴ | HCT-15 | 78.85 ± 14.69 | - |

| SN-07⁴ | COLO-205 | 81.3 ± 16.57 | - |

| SN-09⁴ | Mouse | - | > 1000 |

| SN-10⁴ | Mouse | - | > 1000 |

| SN-11⁴ | Mouse | - | > 1000 |

| SN-08⁴ | Mouse | - | 1000 |

| SN-14⁴ | Mouse | - | 1000 |

⁴Phenacyl derivatives of isoniazid.[11]

Mechanisms of Action and Signaling Pathways

Understanding the mechanisms through which this compound derivatives exert their therapeutic effects is crucial for drug development and overcoming resistance.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[9] The activated form of isoniazid covalently binds to NAD(H) to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[9] Disruption of mycolic acid synthesis leads to the death of the bacterium.[9]

Isoniazid Metabolism

The metabolism of isoniazid primarily occurs in the liver and is a key determinant of both its efficacy and toxicity. The main metabolic pathways are acetylation by N-acetyltransferase 2 (NAT2) and hydrolysis.[1]

References

- 1. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ionizing radiation‑induced modification of nialamide as an anti‑inflammatory agent against lipopolysaccharide‑induced RAW 264.7 and DH82 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dexamethasone isonicotinate [sitem.herts.ac.uk]

- 9. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

The Biological Significance of Isonicotinic Acid: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Isonicotinic acid, or pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a fundamental scaffold in medicinal chemistry. While its direct biological activity is a subject of ongoing research, its significance is profoundly demonstrated through its derivatives, most notably the first-line antitubercular drug, isoniazid. This technical guide provides an in-depth exploration of the biological importance of this compound, focusing on its role as a pharmacophore, its influence on key signaling pathways through its metabolites, and its utility in the development of novel therapeutic agents. This document details the mechanism of action of its most significant derivative, provides relevant experimental protocols, and presents quantitative data where available.

Introduction

This compound is an isomer of nicotinic acid (Vitamin B3) and has garnered significant attention in the pharmaceutical sciences primarily as the precursor to a range of biologically active compounds.[1] Its structural framework is a key component in the design of molecules targeting a variety of pathological conditions, from infectious diseases to inflammation. This guide will delve into the core aspects of this compound's biological relevance, with a particular focus on the mechanisms elucidated through its primary derivative, isoniazid, and the emerging understanding of its broader physiological impacts.

This compound as a Pharmacophore: The Isoniazid Example

The most profound illustration of this compound's biological significance lies in its hydrazide derivative, isoniazid (this compound hydrazide), a cornerstone in the treatment of tuberculosis for decades.[2]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium.[3][4] The activation and subsequent inhibitory action involve a critical signaling pathway, as detailed below.

As depicted in Figure 1, isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This process generates an isonicotinic acyl radical.[5] This radical then spontaneously couples with NADH to form a nicotinoyl-NAD adduct.[5] This adduct binds tightly to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, thereby inhibiting the synthesis of mycolic acids.[6] Mycolic acids are essential components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[3][4]

Quantitative Data on this compound Derivatives

While specific enzyme inhibition data for this compound itself is not extensively reported, numerous studies have quantified the activity of its derivatives.

| Compound/Derivative | Target | Assay Type | IC50 | Reference |

| Isonicotinate of meta-aminophenol | Reactive Oxygen Species (ROS) | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |

| Ibuprofen (Reference) | Reactive Oxygen Species (ROS) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [7] |

| This compound N'-tetradecanoyl-hydrazide | M. tuberculosis | Antimycobacterial | More active than Isoniazid | [8] |

Table 1: Anti-inflammatory and Antimycobacterial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound hydrazide derivatives (general) | Gram-positive bacteria | 1.95 - 62.5 | [9] |

| This compound hydrazide derivatives (general) | Gram-negative bacteria | 62.5 - 250 | [9] |

Table 2: Antimicrobial Activity of this compound Hydrazide Derivatives

Signaling Pathways Influenced by this compound Metabolites

Recent research has uncovered a novel post-translational modification induced by isoniazid and its metabolites, including this compound, termed "lysine isonicotinylation" (Kinic). This modification has been shown to impact cellular signaling, particularly the PI3K/Akt/mTOR pathway.[10]

Lysine Isonicotinylation and the PI3K/Akt/mTOR Pathway

Isoniazid and its metabolites can lead to the formation of isonicotinyl-CoA, which serves as a donor for the isonicotinylation of lysine residues on histones.[10] This histone modification can alter chromatin structure and gene expression. One of the identified consequences is the upregulation of PIK3R1 gene expression, which encodes the p85α regulatory subunit of PI3K.[11] This upregulation can lead to the activation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological significance of this compound and its derivatives.

Synthesis of Isonicotinoyl Hydrazones

This protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones, a common class of this compound derivatives.[1][7][13]

Materials:

-

Isoniazid (this compound hydrazide)

-

Substituted aldehyde or ketone

-

Ethanol

-

Reflux apparatus

Procedure:

-

Dissolve 1 mmol of the desired substituted aldehyde or ketone in 10 mL of ethanol.

-

Add 1.1 mmol of isoniazid to the solution.

-

Heat the reaction mixture under reflux until the starting materials are consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold ethanol, and dry.

-

Purify the crude product by recrystallization from ethanol.

InhA Enzymatic Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the purified InhA enzyme by monitoring the oxidation of NADH.[5]

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

-

Test compound dissolved in DMSO

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., 1%).

-

Include control wells with buffer and DMSO only.

-

Add NADH to each well to a final concentration of 250 µM.

-

Add the substrate (DD-CoA) to each well to a final concentration of 25 µM.

-

Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

-

Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.

-

Calculate the rate of reaction and determine the IC50 value from the dose-response curve.

KatG Enzyme Assay for Isoniazid Activation

This assay measures the activity of the KatG enzyme in activating isoniazid. One method involves spectrophotometrically detecting the reduction of nitroblue tetrazolium (NBT).[2]

Materials:

-

Purified KatG enzyme

-

Isoniazid (INH)

-

Hydrogen peroxide (H₂O₂)

-

Nitroblue tetrazolium (NBT)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the purified KatG enzyme, INH, and H₂O₂ in a suitable buffer.

-

Add NBT to the reaction mixture.

-

Monitor the reduction of NBT by measuring the increase in absorbance at 560 nm over time.

-

The rate of NBT reduction is proportional to the rate of INH oxidation by KatG.

Detection of Histone Isonicotinylation

This protocol provides a general workflow for detecting histone isonicotinylation in cells treated with this compound or its derivatives.[2][14]

Materials:

-

Cell culture reagents

-

This compound or isoniazid

-

Lysis buffer

-

Reagents for acid extraction of histones

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against lysine isonicotinylation (pan-Kinic)

-

Secondary antibody

Procedure:

-

Culture cells (e.g., HepG2) and treat with varying concentrations of this compound or isoniazid for a specified time (e.g., 24 hours).

-

Harvest the cells and perform acid extraction of histones.

-

Separate the extracted histones by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a pan-Kinic antibody to detect isonicotinylated histones.

-

Use an appropriate secondary antibody and chemiluminescence to visualize the results.

Conclusion

This compound is a molecule of profound biological significance, primarily realized through its chemical derivatives. As the scaffold for the essential anti-tuberculosis drug isoniazid, it has played a pivotal role in global health. The elucidation of isoniazid's mechanism of action has provided deep insights into mycobacterial biochemistry and has paved the way for the development of new antitubercular agents. Furthermore, the recent discovery of lysine isonicotinylation as a post-translational modification induced by isoniazid metabolites opens new avenues of research into the broader physiological and potential pathological effects of this compound derivatives, particularly concerning their influence on fundamental cellular signaling pathways like the PI3K/Akt/mTOR cascade. Continued investigation into the direct biological activities of this compound and the nuanced effects of its derivatives will undoubtedly fuel further innovation in drug discovery and development.

References

- 1. 5-Isothiocyanonicotine: a high-affinity irreversible ligand for brain nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Antibacterial activity of some derivatives of nicotinic & isonicotinic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chayon.co.kr [chayon.co.kr]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerivastatin - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of Isonicotinic Acid as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isonicotinic acid, a pyridine-4-carboxylic acid, stands as a cornerstone in the synthesis of a multitude of critical pharmaceutical agents. Its versatile chemical nature allows for its incorporation into a diverse range of drug molecules, spanning from frontline antitubercular treatments to antidepressants. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and experimental protocols for key pharmaceuticals derived from this essential intermediate.

Isoniazid: The Forefront of Tuberculosis Treatment

This compound hydrazide, commonly known as isoniazid, is a primary and highly effective medication for the treatment and prevention of tuberculosis.[1] Its synthesis from this compound is a well-established process in pharmaceutical manufacturing.

Synthesis of Isoniazid

Isoniazid can be synthesized from this compound through two primary routes: direct condensation with hydrazine hydrate or via an isonicotinate ester intermediate.

Method 1: Direct Condensation

This method involves the direct reaction of this compound with hydrazine hydrate at elevated temperatures.[2]

Method 2: Esterification followed by Hydrazinolysis

A more common and often higher-yielding approach involves the esterification of this compound, typically with ethanol, to form ethyl isonicotinate. This intermediate is then reacted with hydrazine hydrate to produce isoniazid.[2]

Experimental Protocol: Synthesis of Isoniazid via Ethyl Isonicotinate

Materials:

-

This compound

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Hydrazine hydrate (80-100%)

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

Step 1: Synthesis of Ethyl Isonicotinate

-

A mixture of this compound (1 mole) and absolute ethanol (5 moles) is placed in a round-bottom flask equipped with a reflux condenser.

-

Concentrated sulfuric acid (0.5 moles) is slowly added to the mixture while cooling in an ice bath.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a sodium hydroxide solution and extracted with diethyl ether.

-

The ether layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude ethyl isonicotinate.

Step 2: Synthesis of Isoniazid

-

Ethyl isonicotinate (1 mole) is dissolved in ethanol.

-

Hydrazine hydrate (1.2 moles) is added to the solution.

-

The mixture is refluxed for 4-8 hours.[3]

-

Upon cooling, isoniazid crystallizes out of the solution.

-

The crystals are filtered, washed with cold ethanol, and dried to obtain pure isoniazid.[3]

Quantitative Data on Isoniazid Synthesis

| Method | Key Reactants | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reference(s) |

| Direct Condensation | This compound, Hydrazine hydrate | 129-130 | 4 | 70.1 - 78.6 | [2] |

| Esterification-Hydrazinolysis | Ethyl isonicotinate, Hydrazine hydrate | 70-75 | 4-8 | 72.9 - 99.49 | [2][4] |

| From 4-Cyanopyridine | 4-Cyanopyridine, Hydrazine hydrate | 100 | 7 | 62 | [5] |

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[6] Once activated, the resulting isonicotinic acyl radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct. This adduct then inhibits the activity of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[6] The disruption of mycolic acid synthesis leads to the death of the bacterium.

This compound Hydrazide Derivatives: Nialamide and Iproniazid

Isoniazid itself serves as a crucial starting material for the synthesis of other pharmaceutical agents, including the monoamine oxidase inhibitors (MAOIs) nialamide and iproniazid, which have been used as antidepressants.

Synthesis of Nialamide

Nialamide is synthesized from isoniazid through a two-step process involving a Michael addition followed by amidation.[6]

Experimental Protocol: Synthesis of Nialamide

Materials:

-

Isoniazid (this compound hydrazide)

-

Methyl acrylate

-

Benzylamine

-

Ethanol

Procedure:

Step 1: Michael Addition

-

Isoniazid (1 mole) and methyl acrylate (1.1 moles) are dissolved in ethanol.

-

The mixture is refluxed for 6-8 hours.

-

The solvent is removed under reduced pressure to yield the crude Michael adduct, methyl 3-(2-isonicotinoylhydrazinyl)propanoate.

Step 2: Amidation

-

The crude Michael adduct (1 mole) is dissolved in a minimal amount of a suitable solvent.

-

Benzylamine (1.2 moles) is added, and the mixture is heated, typically under reflux, for 4-6 hours.

-

Upon cooling, nialamide precipitates.

-

The solid is collected by filtration, washed, and recrystallized to obtain the pure product.[6]

Synthesis of Iproniazid

Iproniazid is also synthesized from isoniazid, typically by reductive alkylation using acetone.

Experimental Protocol: Synthesis of Iproniazid

Materials:

-

Isoniazid (this compound hydrazide)

-

Acetone

-

A reducing agent (e.g., sodium borohydride or catalytic hydrogenation)

-

Methanol or another suitable solvent

Procedure:

-

Isoniazid (1 mole) is dissolved in methanol.

-

Acetone (1.2 moles) is added to the solution.

-

The mixture is stirred at room temperature to form the hydrazone intermediate.

-

A reducing agent, such as sodium borohydride, is added portion-wise while maintaining the temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The solvent is evaporated, and the residue is worked up to isolate iproniazid.

Mechanism of Action of Nialamide and Iproniazid

Nialamide and iproniazid are non-selective, irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][4] By inhibiting MAO-A and MAO-B, these drugs increase the levels of these neurotransmitters in the synaptic cleft, leading to their antidepressant effects.[1]

Other Notable Pharmaceutical Derivatives

This compound serves as a precursor for other important drugs, including ethionamide and dexamethasone isonicotinate.

Ethionamide

Ethionamide is a second-line antitubercular drug used to treat multidrug-resistant tuberculosis. Its synthesis often starts from 4-cyanopyridine, a derivative of this compound. The process typically involves the conversion of the nitrile group to a thioamide.

Synthesis of Ethionamide from 4-Cyanopyridine:

The synthesis of 2-ethyl-4-cyanopyridine can be achieved through a radical reaction of 4-cyanopyridine with propionic acid. The resulting 2-ethyl-4-cyanopyridine is then treated with hydrogen sulfide in the presence of a base to yield ethionamide.

Mechanism of Action: Similar to isoniazid, ethionamide is a prodrug that is activated by a mycobacterial enzyme (EthA) to inhibit mycolic acid synthesis.[7]

Dexamethasone Isonicotinate

Dexamethasone isonicotinate is a corticosteroid used for its anti-inflammatory and immunosuppressant effects.[8] It is synthesized by the esterification of dexamethasone with this compound.

Synthesis of Dexamethasone Isonicotinate:

This synthesis involves activating this compound, for example, by converting it to its acid chloride or using a coupling agent, and then reacting it with the hydroxyl group of dexamethasone to form the ester linkage.[8]

Conclusion

This compound is an indispensable intermediate in the pharmaceutical industry, providing the structural backbone for a range of vital medications. The synthetic pathways originating from this compound are robust and have been refined over decades to ensure efficient and high-yield production of drugs like isoniazid. The continued exploration of this compound derivatives holds promise for the development of new therapeutic agents to address ongoing and emerging health challenges. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing drug discovery and development.

References

- 1. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]

- 2. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. benchchem.com [benchchem.com]

- 7. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dexamethasone isonicotinate [sitem.herts.ac.uk]

The Multifaceted Coordination Chemistry of Isonicotinic Acid: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and application of metal complexes featuring isonicotinic acid and its derivatives, tailored for researchers, scientists, and drug development professionals.

This compound, a pyridine-4-carboxylic acid, has emerged as a versatile and highly valuable ligand in the field of coordination chemistry. Its unique structural features, possessing both a nitrogen atom within the pyridine ring and a carboxylic acid group, allow it to coordinate with a wide array of metal ions in various modes. This versatility has led to the development of a rich and diverse class of metal complexes with tunable properties and significant potential in catalysis, materials science, and particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry, detailing experimental protocols and presenting key data for comparative analysis.

Core Principles of this compound Coordination

This compound (INA) and its derivatives can act as monodentate, bidentate, or bridging ligands, leading to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers.[1][2] The coordination can occur through the pyridyl nitrogen atom, the carboxylate oxygen atoms, or a combination of both.[3] This flexibility in coordination modes is a key factor in the diverse structures and properties of the resulting metal complexes.

The deprotonated form, isonicotinate, readily forms complexes with a variety of transition metals, lanthanides, and main group elements.[1][4] The nature of the metal ion, the counter-anion, the solvent system, and the reaction conditions all play a crucial role in determining the final architecture and properties of the coordination compound.

Synthesis of Metal-Isonicotinic Acid Complexes

Several synthetic strategies are employed to prepare metal-isonicotinic acid complexes, each offering distinct advantages.

1. Conventional Solution-Based Synthesis: This is the most common method, involving the reaction of a metal salt with this compound in a suitable solvent, often with the addition of a base to facilitate deprotonation of the carboxylic acid. The resulting complex may precipitate directly from the solution or be obtained by slow evaporation of the solvent.

2. Hydrothermal Synthesis: This technique involves carrying out the reaction in water or another solvent in a sealed vessel at elevated temperatures and pressures. It is particularly useful for growing high-quality single crystals of coordination polymers. For instance, a [CuBr(IN)]n coordination polymer has been synthesized via a hydrothermal reaction between copper(I) halides and this compound.[5]

3. Mechanochemical Synthesis: This solvent-free or liquid-assisted grinding method offers a more environmentally friendly approach. For example, Co(II), Cu(II), and Zn(II) complexes with the general formula [M(INA)2(OH)2(H2O)2] have been synthesized by liquid-assisted grinding of this compound with the corresponding metal salts.[6][7]

Spectroscopic and Structural Characterization

A combination of analytical techniques is essential to fully characterize the resulting metal complexes.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the isonicotinate ligand. A significant shift in the C=O and C-O stretching vibrations of the carboxylate group, as well as shifts in the C=N stretching vibration of the pyridine ring, provides evidence of coordination to the central metal ion.[6][7] The appearance of new bands in the low-frequency region can be attributed to the formation of M-N and M-O bonds.[8]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Pure this compound exhibits a strong absorption peak around 263 nm.[4] The coordination of metal ions can lead to shifts in this peak and the appearance of new charge-transfer bands.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the pyridine ring protons upon coordination can provide insights into the metal-ligand interaction. The proton NMR spectra of metal complexes can confirm the conversion of the ligand into its respective metal complex.[9]

-

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, coordination geometry, and the overall crystal packing. For example, a single crystal of a Cu(II) this compound coordination compound was found to be triclinic with a P-1 space group and a distorted octahedral geometry.[6][7]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative metal-isonicotinic acid complexes, facilitating easy comparison.

Table 1: Selected IR Spectroscopic Data (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(C=O) | ν(C-O) | ν(C=N) | ν(M-N) |

| This compound | 1695 | 1289 | 1580 | - |

| [Co(INA)₂(OH)₂(H₂O)₂] | Shifted | Shifted | Shifted to lower values | 550-500 |

| [Cu(INA)₂(OH)₂(H₂O)₂] | Shifted | Shifted | Shifted to lower values | 550-500 |

| [Zn(INA)₂(OH)₂(H₂O)₂] | Shifted | Shifted | Shifted to lower values | 550-500 |

Data sourced from references[6][7].

Table 2: Magnetic Moment and Elemental Analysis Data for Selected Metal-Isonicotinic Acid Complexes

| Complex | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Effective Magnetic Moment (μ_eff) in B.M. |

| [Co(INA)₂(OH)₂(H₂O)₂] | 38.42 | 38.40 | 4.30 | 4.23 | 7.47 | 7.41 | 5.11 |

| [Cu(INA)₂(OH)₂(H₂O)₂] | 38.44 | 38.94 | 4.25 | 4.32 | 7.68 | 7.38 | 1.71 |

| [Zn(INA)₂(OH)₂(H₂O)₂] | 37.77 | 36.23 | 4.23 | 4.13 | 7.34 | 7.11 | Diamagnetic |

Data sourced from reference[6].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Mechanochemical Synthesis of [M(INA)₂(OH)₂(H₂O)₂] (M = Co, Cu, Zn)

Materials:

-

This compound (INA)

-

CoCl₂·6H₂O, CuCl₂·2H₂O, or ZnCl₂

-

Agate mortar and pestle

-

Deionized water

Procedure:

-

Carefully weigh 1 mmol of this compound and 0.5 mmol of the respective metal salt into an agate mortar.[6]

-

Add a few drops of deionized water to the mixture.[6]

-

Grind the mixture vigorously for 30 minutes.[6]

-

The resulting colored powder is the metal(II) complex.

-

Collect the product and dry it in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of N'-(2-cyanoacetyl)isonicotinohydrazide Ligand

Materials:

-

Isonicotinic hydrazide

-

1-cyanoacetyl-3,5-dimethylpyrazole

-

Dioxane

-

Ethanol

-

Distilled water

-

Reflux apparatus

-

Ice bath

-

Filtration apparatus

-

Vacuum desiccator with anhydrous CaCl₂

Procedure:

-

In a round-bottom flask, dissolve 0.01 mol of isonicotinic hydrazide and 0.01 mol of 1-cyanoacetyl-3,5-dimethylpyrazole in dioxane.[13]

-

Reflux the mixture for 2 hours.[13]

-

Cool the reaction mixture in an ice bath to precipitate the product.[13]

-

Filter the pale-yellow precipitate and wash it successively with ethanol and distilled water.[13]

-

Dry the final product, N'-(2-cyanoacetyl)isonicotinohydrazide (H₂L), in a vacuum desiccator over anhydrous CaCl₂.[13]

Protocol 3: Synthesis of Metal Complexes of N'-(2-cyanoacetyl)isonicotinohydrazide

Materials:

-

N'-(2-cyanoacetyl)isonicotinohydrazide (H₂L)

-

Acetate salts of Cu(II), Co(II), Ni(II), or Zn(II)

-

Ethanol

-

Reflux apparatus

Procedure:

-

Dissolve the H₂L ligand in ethanol.

-

Add a solution of the respective metal acetate salt in ethanol to the ligand solution in a 1:1 molar ratio.[13]

-

Reflux the mixture for a specified period (typically 1-3 hours).

-

Allow the solution to cool, which may result in the precipitation of the complex.

-

Collect the precipitate by filtration, wash with ethanol, and dry in a desiccator.

Applications in Drug Development

Metal complexes of this compound and its derivatives, particularly those derived from isoniazid (this compound hydrazide), have garnered significant attention for their potential therapeutic applications.

-

Antitubercular Activity: Isoniazid is a cornerstone drug for the treatment of tuberculosis.[5] Its metal complexes have been investigated to overcome drug resistance and improve efficacy.[14] The formation of a Cu(I) complex with isonicotinic hydrazide is suggested to be a critical step in its antitubercular activity.[15]

-

Anticancer Activity: Several coordination polymers and discrete complexes of this compound have demonstrated cytotoxic properties against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, prostate cancer, and colorectal carcinoma.[13][16]

-

Antibacterial and Antifungal Activity: Schiff base complexes derived from this compound hydrazide have shown promising antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against fungi like Candida albicans.[7][17]

-

Antioxidant Activity: Some metal complexes have been screened for their antioxidant properties.[12][16]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound coordination chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chempanda.com [chempanda.com]

- 6. ajol.info [ajol.info]

- 7. Mechanochemical synthesis and characterization of potentially bioactive this compound and its Co (II), Cu(II) & Zn(II) complexes | Bayero Journal of Pure and Applied Sciences [ajol.info]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis, Characterization and Anticancer Activity of Isonicotinylhydrazide Metal Complexes. | [Journal of Chemical Society of Pakistan • 2019] | PSA • ID 114344 [psa.pastic.gov.pk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 13. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal complexes of isonicotinylhydrazide and their antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cuprous complexes formed with isonicotinic hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Transition metal complexes of this compound (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Isonicotinic Acid in Modern Agrochemical Synthesis: A Technical Guide

Introduction: Isonicotinic acid, a pyridine-4-carboxylic acid, and its isomers, such as nicotinic acid (pyridine-3-carboxylic acid), are versatile building blocks in the synthesis of a wide array of agrochemicals.[1][2] While renowned for its applications in pharmaceuticals, the unique chemical properties of the pyridine ring coupled with the reactivity of the carboxylic acid group make it a valuable scaffold for developing potent and selective herbicides, fungicides, and insecticides.[1][3] This technical guide provides an in-depth exploration of the applications of this compound and its derivatives in agrochemical synthesis, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers and professionals in the field.

Isonicotinic and Nicotinic Acid Derivatives in Herbicide Synthesis

The pyridine carboxylic acid motif is central to the efficacy of several classes of herbicides. These compounds often act by inhibiting essential amino acid synthesis in plants, leading to growth cessation and eventual death of the weed.[4]

Imazapyr and Imazethapyr: Imidazolinone Herbicides

Imazapyr and imazethapyr are potent, broad-spectrum herbicides belonging to the imidazolinone family.[5][6] Their mode of action involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][7][8] The synthesis of these herbicides utilizes nicotinic acid derivatives.

Experimental Protocol: Synthesis of Imazapyr

A common synthetic route to imazapyr involves the hydrolysis of a methyl nicotinate precursor.[7]

-

Saponification: To 22.63 g of methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinate in 100 ml of water, a solution containing 3.29 g of sodium hydroxide in 25 ml of water is added.

-

Reflux: The mixture is heated under reflux with stirring for 1.5 hours.

-

Acidification: After allowing the mixture to stand at room temperature overnight, 6.8 ml of concentrated hydrochloric acid is added, causing a heavy precipitate of imazapyr to form.

-

Isolation and Purification: The precipitate is removed by filtration, washed with 20 ml of water, followed by 30 ml of ether, and then dried to yield the final product.[7] The crude product can be further purified by recrystallization from acetone-hexane to obtain an analytically pure sample.[7]

Logical Relationship: Mode of Action of Imidazolinone Herbicides

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 55-22-1 [chemicalbook.com]

- 3. chempanda.com [chempanda.com]

- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 5. fao.org [fao.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. US10077248B2 - Form of imazapyr, a process for its preparation and use the same - Google Patents [patents.google.com]

- 8. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Properties of Isonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of isonicotinic acid, a key organic compound and a fundamental component in various pharmaceutical agents. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing the analytical workflow.

Core Spectral Data

The following sections summarize the key spectral data for this compound, providing a foundational reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) in DMSO-d₆[1] |

| H-2, H-6 | 8.794 ppm |

| H-3, H-5 | 7.829 ppm |

| -COOH | ~14 ppm (broad) |

¹³C NMR Spectral Data

The following table presents the ¹³C NMR chemical shifts for nicotinic acid in DMSO-d₆, which serves as a close approximation for this compound due to the similar electronic environment of the pyridine ring and the carboxyl group.

| Carbon Atom | Approximate Chemical Shift (δ) in DMSO-d₆[2] |

| C=O | 167.3 ppm |

| C-2, C-6 | 152.9, 150.0 ppm |

| C-4 | 141.0 ppm |

| C-3, C-5 | 127.2, 124.0 ppm |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound through their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3000 - 2500 (broad)[3] |

| C-H stretch (Aromatic) | ~3030[3] |

| C=O stretch (Carboxylic Acid) | 1780 - 1710[3] |

| C=C and C=N stretch (Aromatic Ring) | 1600 - 1475 |

| C-O stretch | 1320 - 1210 |

| O-H bend | 1440 - 1395 |

| C-H bend (out-of-plane) | 900 - 680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is a key parameter.

| Solvent/Mobile Phase | λmax (nm) |

| Acidic Mobile Phase | 214, 264 |

| Distilled Water | 263[4] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate analysis.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

Transfer the solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrumentation and Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

For ¹H NMR, a typical experiment involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

-

The acquired data is processed using Fourier transformation, and the spectra are phase and baseline corrected.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture should be ground to a fine, uniform powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., distilled water, ethanol, or a specific buffer).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the µg/mL range).

-

The solvent used for dissolving and diluting the sample is also used as the blank or reference.

Instrumentation and Data Acquisition:

-

The UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20-30 minutes to ensure lamp stability.

-

A matched pair of quartz cuvettes are cleaned and rinsed with the solvent.

-

The reference cuvette is filled with the solvent (blank), and the sample cuvette is filled with the this compound solution.

-

A baseline correction is performed with the blank in the light path.

-

The absorbance spectrum of the sample is then recorded over a specific wavelength range (e.g., 200-400 nm).

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: A logical workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of isonicotinic acid, a key intermediate in the pharmaceutical and chemical industries. The information is curated to support research, development, and formulation activities.

Physicochemical Properties

This compound, also known as 4-pyridinecarboxylic acid, is a white to off-white crystalline solid.[1] It is an isomer of nicotinic acid, with the carboxylic acid group at the 4-position of the pyridine ring.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [3] |

| Molecular Weight | 123.11 g/mol | [3] |

| Melting Point | 319 °C | [3] |

| pKa (Carboxylic Acid) | 3.73 | [2] |

| pKa (Pyridine Nitrogen) | 4.96 (at 25°C) | [1][3] |

| pH of Saturated Aqueous Solution | 3.6 | [3] |

Solubility Profile

This compound is an amphoteric compound, exhibiting solubility in both acidic and basic solutions.[1][4] Its solubility is influenced by the solvent, temperature, and pH.

Aqueous Solubility

The solubility of this compound in water is limited but increases with temperature. It is described as slightly soluble in cold water and more soluble in hot water.[1][4]

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| 20 | 0.52 | 5.2[4] |

| General | - | 6 |

pH-Dependent Aqueous Solubility

The amphoteric nature of this compound, with both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen, dictates its solubility profile in aqueous solutions of varying pH. The molecule can exist as a cation (protonated pyridine), a zwitterion, a neutral molecule, or an anion (deprotonated carboxylic acid). In aqueous solutions near a pH of 2.8 to 3.6, the zwitterionic form is predominant.[5]

Due to its acidic and basic functional groups, the solubility of this compound is expected to follow a "U"-shaped curve, with minimum solubility around its isoelectric point and increased solubility at pH values below the pKa of the pyridine nitrogen and above the pKa of the carboxylic acid.

Solubility in Organic Solvents

This compound is generally insoluble in nonpolar organic solvents like benzene and ether.[1][4] Its solubility in various polar organic solvents has been determined, often showing an increase with temperature.

Table 2.1: Solubility of this compound in Alcohols at Various Temperatures

| Temperature (K) | Methanol (Mole Fraction, x10³) | Ethanol (Mole Fraction, x10³) | 1-Propanol (Mole Fraction, x10³) | 2-Propanol (Mole Fraction, x10³) | 1,2-Propanediol (Mole Fraction, x10³) |

| 289.65 | 1.35 | 1.01 | 0.69 | 0.81 | 0.45 |

| 298.15 | 1.98 | 1.52 | 1.05 | 1.25 | 0.69 |

| 308.15 | 2.95 | 2.31 | 1.63 | 1.96 | 1.08 |

| 318.15 | 4.32 | 3.45 | 2.48 | 3.01 | 1.66 |

| 328.15 | 6.25 | 5.10 | 3.71 | 4.55 | 2.53 |

| 338.15 | 8.89 | 7.39 | 5.45 | 6.78 | 3.79 |

| 348.75 | 12.45 | 10.51 | 7.89 | 9.98 | 5.61 |

| 358.75 | 17.21 | 14.75 | 11.25 | 14.41 | 8.21 |

Data adapted from the Journal of Chemical & Engineering Data.

Table 2.2: Solubility of this compound in Other Organic Solvents at 298.2 K

| Solvent | Molar Solubility (mol/dm³) |

| Propanone | 0.0112 |

| Tetrahydrofuran | 0.0075 |

| Pentan-1-ol | 0.0068 |

| Butan-2-ol | 0.0092 |

Data adapted from scientific literature on the solubility of nicotinic and isonicotinic acids.[5]

Table 2.3: Qualitative Solubility

| Solvent | Solubility |

| DMSO | 5 mg/mL (40.61 mM) |

| Benzene | Insoluble |

| Ether | Insoluble |

Stability Profile

This compound is a stable compound under normal conditions.

Table 3.1: General Stability Data

| Condition | Observation |

| Thermal | Stable to heat. High melting point of 319 °C. |

| Oxidation | Stable to oxidation. |

| Storage | Stable under normal temperatures and pressures. |

Incompatibilities

This compound should be stored away from strong oxidizing agents, strong reducing agents, and strong acids to avoid violent reactions.

Degradation

Forced degradation studies are crucial to understand the degradation pathways of this compound. While specific degradation product information is not extensively available in the public domain, a general approach to forced degradation testing is outlined in the experimental protocols section.

Experimental Protocols

Solubility Determination

This method is used to determine the solubility of a compound in a solvent at various temperatures.

-

Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system.

-

Procedure:

-

Add a known mass of the solvent to the jacketed glass vessel.

-

Incrementally add small, known amounts of this compound to the solvent while stirring at a constant rate.

-

The temperature of the solution is controlled by circulating fluid through the jacket.

-

The laser beam is passed through the solution, and the light intensity is monitored.

-

The temperature is slowly increased until the last solid particles of this compound dissolve, which is indicated by a sharp increase in the transmitted laser light intensity.

-

The temperature at which complete dissolution occurs is recorded as the saturation temperature for that specific composition.

-

Repeat the process with different amounts of this compound to determine the solubility at different temperatures.

-

This method determines the solubility at a constant temperature.

-

Apparatus: Vials, a constant temperature shaker/incubator, and a UV-Vis spectrophotometer.

-

Procedure:

-

Prepare supersaturated solutions of this compound in the desired solvents in vials.

-